molecular formula C26H23N3O5 B6479101 methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-88-1

methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B6479101
CAS No.: 873571-88-1
M. Wt: 457.5 g/mol
InChI Key: KAJHTYACYGZRIT-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.16377084 g/mol and the complexity rating of the compound is 1020. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a unique spiro linkage between two rings. Its chemical formula is C25H24N4O3C_{25}H_{24}N_4O_3, and it features a variety of functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthetic pathway often includes:

  • Formation of the indole core : Utilizing standard indole synthesis techniques.
  • Cyclization : Employing reagents such as PTSA (p-toluenesulfonic acid) to facilitate cyclization reactions.
  • Functionalization : Introducing various substituents to enhance biological activity.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In studies using MTT assays across different cancer cell lines (e.g., HepG2 and MCF-7), this compound showed IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : The compound interferes with cellular pathways that regulate the cell cycle and apoptosis.
  • Induction of Apoptosis : It has been shown to increase levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Demonstrated significant cytotoxicity in cancer cell lines with IC50 values lower than standard drugs.
Investigated the interaction with EGFR pathways showing potential as a targeted therapy for lung cancer.
Reported strong mutagenic potential in Ames assays indicating possible genotoxic effects.

Properties

IUPAC Name

methyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-15-13-19-20(23(30)28(15)2)26(21(22(27)34-19)24(31)33-3)17-11-7-8-12-18(17)29(25(26)32)14-16-9-5-4-6-10-16/h4-13H,14,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHTYACYGZRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1C)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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